molecular formula C19H16N2O2S B4936304 N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B4936304
M. Wt: 336.4 g/mol
InChI Key: PZUBKFCRMFRKQC-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a thiophene ring and a phenylamino substituent. Such structural features are critical for modulating biological activity, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.

Properties

IUPAC Name

N-(1-anilino-2-oxo-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-17(16-12-7-13-24-16)18(20-15-10-5-2-6-11-15)21-19(23)14-8-3-1-4-9-14/h1-13,18,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUBKFCRMFRKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. This reaction is carried out using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents and their effects on molecular properties:

Compound Key Substituents Electronic Features Structural Implications
N-[2-oxo-1-(phenylamino)-2-(thiophen-2-yl)ethyl]benzamide (Target) Thiophen-2-yl, phenylamino Electron-rich thiophene (π-donor), NH group for H-bonding Planar distortion due to thiophene; potential for dimerization via H-bonding
N-(2-Oxo-2-phenylacetyl)benzamide () Phenylacetyl Electron-withdrawing diketone; no heterocycle Planar benzaldehyde moieties; longer C–C bond (1.540 Å) due to resonance
2-chloro-N-methyl-N-{2-oxo-2-[5-phenyl-3-(thiophen-2-yl)...ethyl}benzamide () Chloro, methyl, thiophen-2-yl Chloro (electron-withdrawing), methyl (steric bulk) Increased lipophilicity; potential for halogen bonding
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide () Hydroxyl, thiophen-2-yl Hydroxyl (H-bond donor/acceptor) Enhanced solubility; flexible conformation due to hydroxyl

Pharmacological and Functional Comparisons

  • Anti-Convulsant Activity : N-Substituted benzamides like N-(2-Oxo-2-phenylacetyl)benzamide exhibit anti-convulsant properties, likely via ion channel modulation (e.g., Kv1.3 blockade) . The target compound’s thiophene may enhance binding to sulfur-sensitive channels.
  • Antimicrobial Potential: Compounds with thiophene derivatives (e.g., ) show antimicrobial activity. The target’s thiophen-2-yl group could improve interactions with bacterial enzymes .
  • Crystallographic Behavior: The target’s thiophene and phenylamino groups may disrupt crystal packing compared to ’s planar diketone, leading to altered solubility or stability .

Key Research Findings

  • Electronic Effects : Thiophene’s electron-rich nature enhances π-π stacking in biological targets, contrasting with phenylacetyl’s electron-withdrawing diketone .
  • Hydrogen Bonding: The phenylamino group in the target compound enables bifurcated H-bonds (e.g., N–H⋯O), similar to ’s intermolecular interactions, which stabilize dimers .
  • Bioavailability : Thiophene-containing derivatives (e.g., ) exhibit improved membrane permeability compared to purely aromatic analogues, suggesting the target may have favorable pharmacokinetics .

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